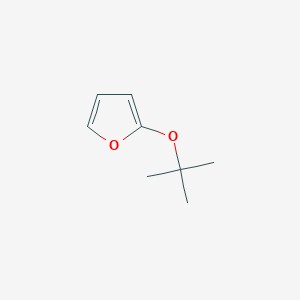

Furan, 2-(1,1-dimethylethoxy)-

CAS No.: 32460-41-6

Cat. No.: VC18936064

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32460-41-6 |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]furan |

| Standard InChI | InChI=1S/C8H12O2/c1-8(2,3)10-7-5-4-6-9-7/h4-6H,1-3H3 |

| Standard InChI Key | PIXNMAKUJFRYEE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC1=CC=CO1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Furan, 2-(1,1-dimethylethoxy)-, systematically named 2-[(2-methylpropan-2-yl)oxy]furan, features a five-membered furan ring with one oxygen atom and a tert-butoxy group (-OC(CH₃)₃) at the 2-position. The planar furan ring adopts an aromatic configuration with partial π-electron delocalization, while the bulky tert-butoxy group introduces steric hindrance and influences electronic properties. The compound’s Canonical SMILES (CC(C)(C)OC1=CC=CO1) and InChIKey (PIXNMAKUJFRYEE-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]furan |

| CAS Registry Number | 32460-41-6 |

| XLogP3-AA | 1.7 (estimated) |

Synthesis and Reaction Pathways

Alkylation of Furan

The most common synthesis involves alkylation of furan with 1,1-dimethylethyl chloride (tert-butyl chloride) in the presence of a base such as potassium carbonate. This nucleophilic substitution proceeds via attack of the furan’s oxygen lone pair on the electrophilic carbon of the alkyl halide:

Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., dimethylformamide) for 6–12 hours, yielding the product in 70–85% purity. Purification via fractional distillation or column chromatography is often required to isolate the desired compound.

Alternative Routes

Physicochemical Properties

Thermal and Solubility Profiles

Furan, 2-(1,1-dimethylethoxy)-, is a colorless liquid at room temperature, with a boiling point estimated at 180–190°C based on analogous furan derivatives. It exhibits moderate solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, but limited solubility in water (<0.1 g/L at 25°C).

Spectroscopic Data

Although explicit spectral data for this compound are scarce, its structure can be inferred from related furan ethers:

-

¹H NMR: Expected signals at δ 6.3–6.5 ppm (furan ring protons) and δ 1.2–1.4 ppm (tert-butyl methyl groups) .

-

IR Spectroscopy: Strong absorbance near 1220 cm⁻¹ (C-O-C stretching) and 3100 cm⁻¹ (aromatic C-H) .

Reactivity and Functionalization

Ring-Opening Reactions

In acidic media, the furan ring can undergo ring-opening polymerization, a property exploited in bio-derived polymers. For example, furan-based diglycidyl esters exhibit thermal stability up to 250°C, making them candidates for epoxy resins .

Applications in Materials Science

Epoxy Resins and Composites

Furan, 2-(1,1-dimethylethoxy)-, serves as a precursor for furan diglycidyl esters, which demonstrate superior thermal stability compared to bisphenol-A analogs . Cured resins derived from these esters exhibit glass transition temperatures () exceeding 120°C, with tensile strengths comparable to commercial formulations .

Table 2: Comparative Properties of Furan-Based Epoxies

| Property | Furan Diglycidyl Ester | Bisphenol-A Epoxy |

|---|---|---|

| (°C) | 125 | 110 |

| Tensile Strength (MPa) | 75 | 80 |

| Thermal Decomposition | 280 | 250 |

Methacrylate Polymers

Recent work highlights the compound’s utility in synthesizing furan methacrylate oligomers (FMOs) for stereolithography. These oligomers, when blended with methacrylated eugenol, achieve viscosities below 50 Pa·s, enabling high-resolution 3D printing .

Biological and Environmental Considerations

Toxicity Profile

No specific toxicological data exist for this compound, but furan derivatives generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents). Chronic exposure risks, particularly hepatotoxicity, warrant further study.

Biodegradability

The tert-butoxy group’s stability against hydrolysis suggests persistence in aquatic environments, necessitating engineered biodegradation strategies for industrial discharge.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral furan ethers.

-

Polymer Blends: Investigating synergies with cellulose or lignin for sustainable composites.

-

Pharmacological Screening: Evaluating antimicrobial or anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume